2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features both an imidazo[1,2-a]pyrimidine moiety and a benzamide structure
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have significant biological and therapeutic value . They serve as pharmacophores for many molecules and have been used in the treatment of various diseases .
Mode of Action
It’s worth noting that compounds with the imidazo[1,2-a]pyridine core are often involved in covalent interactions with their targets . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
For instance, some imidazo[1,2-a]pyridines have been found to inhibit cholinesterase enzyme, which plays a crucial role in the symptomatic treatment of Alzheimer’s disease .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate benzoyl chloride and an imidazo[1,2-a]pyrimidine derivative. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Benzamide derivatives
- Pyrimidine-based compounds
Uniqueness
2-ethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the imidazo[1,2-a]pyrimidine and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-19-10-4-3-9-17(19)20(26)23-16-8-5-7-15(13-16)18-14-25-12-6-11-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHZNXLKKTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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